4H-[1,3]Dioxino[5,4-d]pyrimidine
Description
4H-[1,3]Dioxino[5,4-d]pyrimidine is a fused heterocyclic compound characterized by a pyrimidine ring fused with a 1,3-dioxane ring system. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol (CAS No. 155868-96-5) . While its specific pharmacological applications are less documented compared to analogs, its structural framework serves as a scaffold for derivatives explored in medicinal chemistry, particularly in antitubercular and anticancer research .
Properties
CAS No. |
155868-96-5 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.126 |
IUPAC Name |
4H-[1,3]dioxino[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H6N2O2/c1-6-5(8-3-7-1)2-9-4-10-6/h1,3H,2,4H2 |
InChI Key |
KYCNVDPCMJEXCO-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NC=C2OCO1 |
Synonyms |
4H-1,3-Dioxino[5,4-d]pyrimidine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Isoxazolo[5,4-d]pyrimidine Derivatives
- Key Example: 7-Chloro-3-methylisoxazolo[5,4-d]pyrimidine Structural Differences: Replaces the 1,3-dioxane ring with an isoxazole ring. This compound exhibits 10-fold higher potency against cancer cell lines compared to non-chlorinated analogs . Activity: Enhanced anticancer activity due to chlorine substitution at position 7 .
Oxazolo[5,4-d]pyrimidine Derivatives
- Key Example : 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
- Structural Differences : Features an oxazole ring fused to pyrimidine.
- Functional Impact : The benzylsulfanyl group increases lipophilicity, enhancing membrane permeability. Molecular docking studies suggest strong binding to tubulin, a target in mitotic inhibition .
- Activity : Demonstrates apoptosis induction in leukemia cells at IC₅₀ = 2.1 μM .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Key Example : 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences : Replaces the dioxane ring with a pyridine ring and introduces a piperazine substituent.
- Functional Impact : The 3,4-dimethoxyphenyl group enhances π-π stacking with aromatic residues in kinase active sites.
- Activity : Shows selective inhibition of PI3Kα (IC₅₀ = 12 nM) due to the 4-methylpiperazine moiety improving solubility and target affinity .
Functional Analogues with Modified Substituents
Antitubercular Derivatives
- Key Example: Substituted [1,3]dioxino[4,5-d]pyrimidine derivatives synthesized via CAN-catalyzed Biginelli reaction . Structural Differences: Retain the dioxane-pyrimidine core but introduce substituents like nitro or amino groups at position 3. Functional Impact: Nitro groups at position 5 increase antimycobacterial activity (MIC = 0.8 μg/mL against M. tuberculosis), likely through nitro-reductase activation .
Agricultural Bioactive Derivatives
- Key Example : [1,3]Oxazolo[5,4-d]pyrimidine derivatives with N-sulfonyl substitutions.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Core Structure | Key Substituents | logP | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|---|
| This compound | Dioxane + Pyrimidine | None (parent compound) | 0.9 | 1.2 | Scaffold for antitubercular agents |
| 7-Chloro-isoxazolo[5,4-d]pyrimidine | Isoxazole + Pyrimidine | Cl at position 7 | 2.1 | 0.3 | Anticancer (IC₅₀ = 0.5 μM) |
| 2-Phenyl-oxazolo[5,4-d]pyrimidine | Oxazole + Pyrimidine | Benzylsulfanyl at position 7 | 3.4 | 0.1 | Tubulin inhibition (Kd = 8 nM) |
| 5-Nitro-[1,3]dioxino[4,5-d]pyrimidine | Dioxane + Pyrimidine | NO₂ at position 5 | 1.5 | 0.8 | Antitubercular (MIC = 0.8 μg/mL) |
Notes:
- The dioxane ring in this compound improves aqueous solubility (logP = 0.9) compared to more lipophilic isoxazolo derivatives (logP > 2.0) .
- Substituents like nitro groups or piperazine chains drastically alter target selectivity and pharmacokinetics .
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